

A Technical Guide to Chlorite Mineral Associations in Greenschist Facies

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Compound of Interest

Compound Name: Chlorite

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Introduction to Greenschist Facies and the Role of Chlorite

Greenschist facies represents a specific set of pressure and temperature conditions under which metamorphic rocks form.^[1] These conditions are typically low-grade, with temperatures ranging from approximately 300 to 500°C and pressures of 2 to 10 kilobars.^{[2][3]} The name of the facies is derived from the characteristic green color of the rocks, a color imparted by the abundance of green minerals, most notably **chlorite**.^{[2][4][5]}

Chlorite is a key index mineral for the greenschist facies.^[6] It is a phyllosilicate mineral, structurally similar to micas, and its presence is a defining characteristic of low-grade metamorphism.^{[6][7]} The general chemical formula for **chlorite** is $(\text{Mg},\text{Fe})_3(\text{Si},\text{Al})_4\text{O}_{10}(\text{OH})_2 \cdot (\text{Mg},\text{Fe})_3(\text{OH})_6$, highlighting the significant compositional variability that can occur through the substitution of magnesium, iron, and aluminum.^{[6][7]} This variability makes **chlorite** a sensitive indicator of the specific pressure, temperature, and bulk rock chemistry conditions during metamorphism.^[8]

The formation of **chlorite** in greenschist facies often results from the alteration of primary ferromagnesian minerals present in the original rock (protolith), such as pyroxene, amphibole, or biotite.^[7] Its stability and association with other key minerals provide petrologists with critical information for interpreting the geological history of a metamorphic terrain.^[3]

Common Mineral Assemblages with Chlorite

The specific minerals found in association with **chlorite** in greenschist facies rocks are highly dependent on the composition of the protolith.[2][5] Different original rock types will yield distinct equilibrium mineral assemblages under greenschist conditions.

Common Greenschist Facies Assemblages by Protolith:

Protolith Type	Typical Mineral Assemblage
Mafic (e.g., Basalt)	Chlorite + Actinolite + Albite ± Epidote[1][2][4][5]
Ultramafic	Chlorite + Serpentine ± Talc ± Tremolite ± Diopside[2][5]
Pelitic (Shales)	Quartz + Albite + Muscovite + Chlorite ± Garnet[2][5]
Calc-silicate	Calcite ± Dolomite + Quartz + Micas (including chlorite)[2][5]

The most classic greenschist assemblage, derived from basalt, is defined by the presence of **chlorite**, actinolite (a green amphibole), and albite (a sodium-rich plagioclase feldspar).[2][4][5] Epidote is also a very common constituent in these rocks.[2][4] The platy nature of **chlorite** and muscovite is what imparts the characteristic layered or foliated texture (schistosity) to many greenschist facies rocks.[2]

Mineral associations in a mafic greenschist.

Quantitative Data: Mineral Compositions

The chemical composition of **chlorite** and its associated minerals can vary systematically with changes in metamorphic grade and bulk rock chemistry.[8] Electron Probe Microanalysis (EPMA) is the primary technique used to obtain precise, quantitative chemical data from individual mineral grains.[9] The main compositional variations in **chlorite** involve the ratio of iron to magnesium (Fe/Mg) and the substitution of aluminum for silicon (the Tschermak substitution).[8]

Below are tables summarizing representative oxide weight percentages for key minerals in a typical mafic greenschist, derived from published EPMA data. Note that compositions can vary significantly between different rock samples.

Table 1: Representative **Chlorite** Composition (EPMA)

Oxide	Weight %
SiO ₂	25 - 33%
Al ₂ O ₃	18 - 25%
FeO*	15 - 30%
MgO	10 - 20%
H ₂ O	~12%
Total iron reported as FeO	

Table 2: Representative Compositions of Associated Minerals (EPMA)

Mineral	Oxide	Weight %
Actinolite	SiO ₂	50 - 55%
MgO		12 - 18%
FeO*		8 - 15%
CaO		10 - 12%
Albite	SiO ₂	68 - 70%
Al ₂ O ₃		18 - 20%
Na ₂ O		10 - 12%
Epidote	SiO ₂	37 - 39%
Al ₂ O ₃		20 - 28%
Fe ₂ O ₃		8 - 15%
CaO		23 - 25%
Total iron reported as FeO or Fe ₂ O ₃ as appropriate		

Experimental Protocols

The characterization of **chlorite** mineral associations relies on a combination of petrographic and micro-analytical techniques.

Petrographic Analysis

Petrography is the branch of science concerned with the description and classification of rocks, primarily using the petrographic microscope.[10]

Methodology:

- Sample Preparation: A small slab of the rock is cut and mounted to a glass slide. It is then ground down to a standard thickness of 30 micrometers, creating a "thin section." At this

thickness, most minerals become transparent to light. The thin section is polished and may be coated with a thin layer of carbon for subsequent analysis.[\[9\]](#)

- Microscopic Examination: The thin section is observed using a polarizing petrographic microscope.
 - Plane-Polarized Light (PPL): The analyst identifies minerals based on intrinsic optical properties like color, pleochroism (color change upon rotation), cleavage, and crystal shape (habit).
 - Cross-Polarized Light (XPL): A second polarizing filter is inserted, causing anisotropic minerals to exhibit interference colors. This allows for the determination of birefringence and extinction angles, which are diagnostic for mineral identification.
- Textural Analysis: The spatial relationships between mineral grains are documented. This includes observing the rock's fabric (foliation), the size and shape of crystals, and any reaction textures (e.g., **chlorite** replacing garnet) that indicate mineral reactions.

Electron Probe Microanalysis (EPMA)

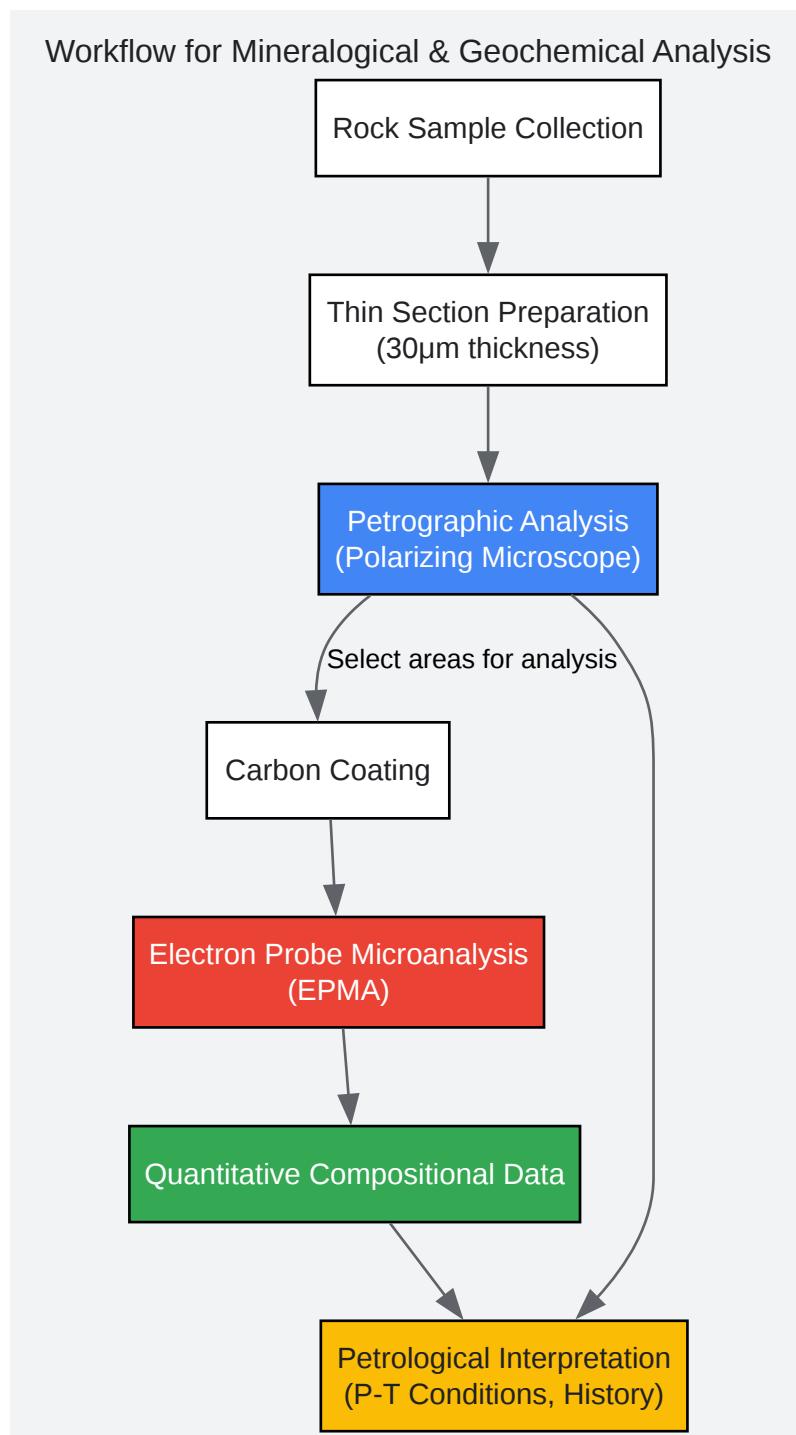
EPMA is a non-destructive technique used to determine the chemical composition of small volumes of solid materials.[\[9\]](#)

Methodology:

- Instrument Setup: A polished thin section, typically carbon-coated to ensure electrical conductivity, is placed in a high-vacuum sample chamber of the electron microprobe.[\[9\]](#)
- Electron Beam Bombardment: A focused beam of high-energy electrons is directed onto a specific point on a mineral grain.[\[11\]](#) This interaction generates characteristic X-rays, unique to the elements present in that spot.[\[11\]](#)
- X-ray Detection (WDS): The instrument uses Wavelength-Dispersive Spectrometers (WDS). These spectrometers contain diffracting crystals that are set to specific angles to isolate the X-rays of a particular wavelength (and thus, a specific element).[\[9\]](#)[\[11\]](#)
- Quantification: The intensity of the characteristic X-rays from the sample is measured and compared to the intensity from well-characterized standard materials of known composition.

[12] A "matrix correction" (e.g., ZAF correction) is applied to the data to account for differences in how X-rays are generated, absorbed, and fluoresce within the sample versus the standard.[12]

- Data Output: The final output is a precise quantitative analysis of the elemental composition (typically reported as oxide weight percent) for the targeted spot on the mineral.



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Petrogenetic Relationships

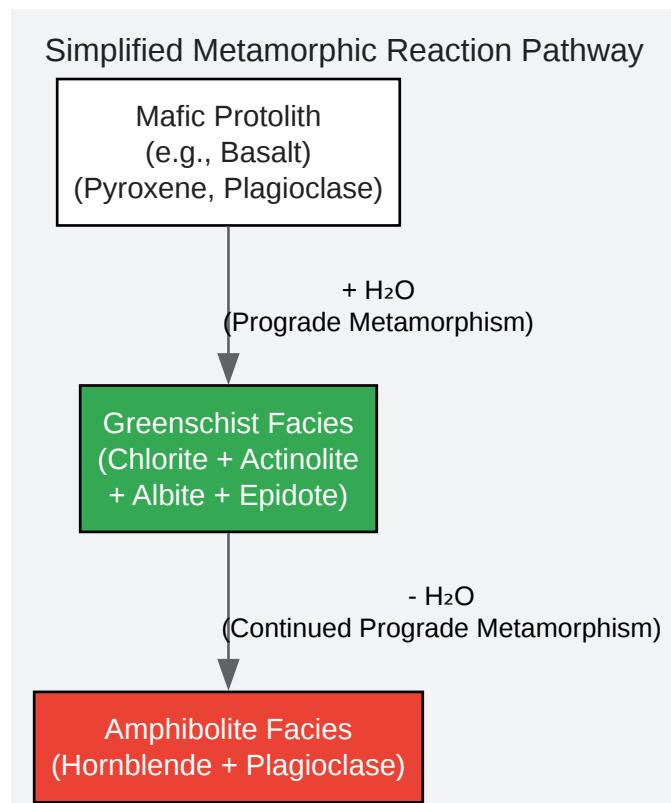
Chlorite's presence and composition are governed by metamorphic reactions. In mafic rocks undergoing prograde (increasing temperature and pressure) metamorphism, **chlorite** forms from the breakdown of igneous minerals like pyroxenes and amphiboles, or from clay minerals in the presence of water. A typical, simplified reaction for the formation of a greenschist assemblage from a mafic protolith can be expressed as:



This reaction illustrates the hydration of the original anhydrous igneous minerals to form the hydrous minerals (**chlorite**, actinolite, epidote) that are stable under greenschist facies conditions. If metamorphism continues to higher temperatures, entering the amphibolite facies, **chlorite** will in turn break down. A common reaction is:



This dehydration reaction marks the transition out of the greenschist facies and highlights the role of **chlorite** as an indicator of relatively low-grade metamorphic conditions.



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Reaction pathway from mafic rock to amphibolite.

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